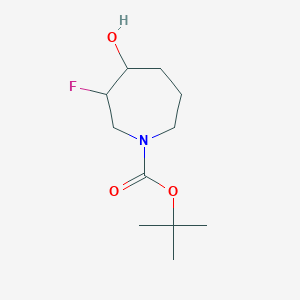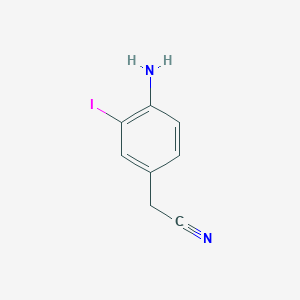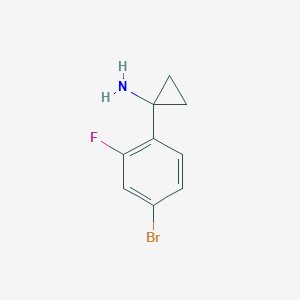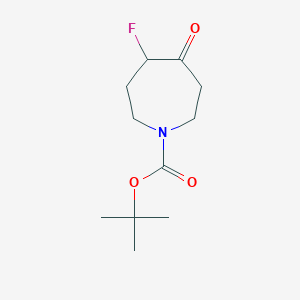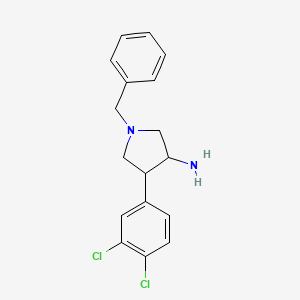
(1-Methoxycyclopentyl)methanol
Übersicht
Beschreibung
(1-Methoxycyclopentyl)methanol is a cyclic alcohol with the molecular formula C7H14O2. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by a cyclopentane ring substituted with a methoxy group and a hydroxymethyl group.
Wirkmechanismus
Target of Action
Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme
Mode of Action
Methanol is known to be metabolized by adh to formaldehyde, which is then further metabolized to formic acid . It’s plausible that (1-Methoxycyclopentyl)methanol could undergo similar metabolic transformations, but this needs to be confirmed by experimental studies.
Biochemical Pathways
Methanol metabolism involves several key biochemical pathways, including the methanol oxidation pathway . In this pathway, methanol is oxidized to formaldehyde, which can then enter various metabolic pathways, including the serine pathway and the Calvin-Benson-Bassham (CBB) cycle . It’s possible that this compound could affect similar pathways, but this needs to be confirmed by experimental studies.
Pharmacokinetics
Methanol is known to be rapidly absorbed and distributed throughout the body, and it is primarily metabolized in the liver . It’s plausible that this compound could have similar pharmacokinetic properties, but this needs to be confirmed by experimental studies.
Result of Action
The metabolism of methanol to formaldehyde and formic acid can have various effects, including the generation of reactive oxygen species and potential cellular damage . It’s plausible that this compound could have similar effects, but this needs to be confirmed by experimental studies.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances, such as ethanol, can affect the metabolism of methanol . Similarly, factors such as temperature and pH can influence the activity of the enzymes involved in methanol metabolism . It’s plausible that similar factors could influence the action of this compound, but this needs to be confirmed by experimental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopentyl)methanol typically involves the reaction of cyclopentanol with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed etherification of cyclopentanol with methanol, which results in the formation of the methoxy group on the cyclopentane ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process involving the catalytic conversion of cyclopentanol and methanol. This process often employs a fixed-bed reactor with an acid catalyst to ensure high yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxycyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form cyclopentylmethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal.
Reduction: Formation of cyclopentylmethanol.
Substitution: Formation of various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methoxycyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: Similar structure but lacks the methoxy group.
Cyclopentylmethanol: Similar structure but lacks the methoxy group.
Methoxycyclopentane: Similar structure but lacks the hydroxymethyl group
Uniqueness
(1-Methoxycyclopentyl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(1-methoxycyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKQFWACRXURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


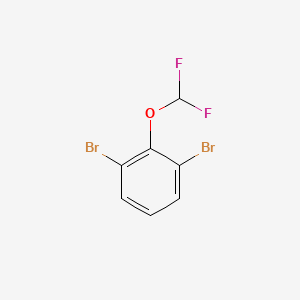
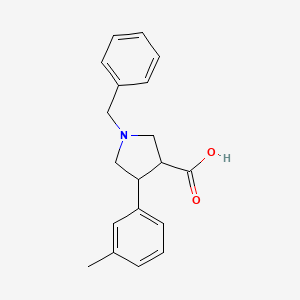
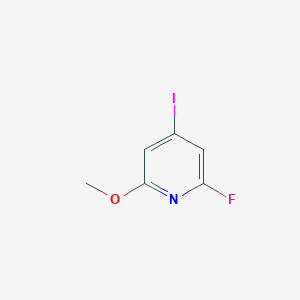
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
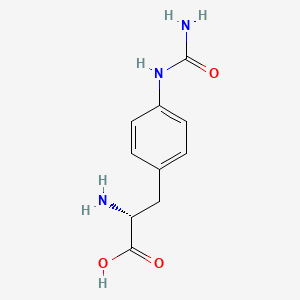
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)
